molecular formula C12H10N2O5S B4843348 N-(furan-2-ylmethyl)-2-oxo-3H-1,3-benzoxazole-6-sulfonamide

N-(furan-2-ylmethyl)-2-oxo-3H-1,3-benzoxazole-6-sulfonamide

Cat. No.: B4843348
M. Wt: 294.29 g/mol
InChI Key: TYYVKBGNAFLSNN-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-oxo-3H-1,3-benzoxazole-6-sulfonamide: is a complex organic compound that features a furan ring, a benzoxazole ring, and a sulfonamide group

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-oxo-3H-1,3-benzoxazole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5S/c15-12-14-10-4-3-9(6-11(10)19-12)20(16,17)13-7-8-2-1-5-18-8/h1-6,13H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYVKBGNAFLSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C2=CC3=C(C=C2)NC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-oxo-3H-1,3-benzoxazole-6-sulfonamide typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Furan Ring: The furan ring is introduced via a Friedel-Crafts alkylation reaction using furan-2-carbaldehyde and an appropriate catalyst.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with sulfonyl chloride in the presence of a base such as pyridine.

The reactions are typically carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid.

    Reduction: The nitro group in the benzoxazole ring can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Amino derivatives of benzoxazole.

    Substitution: Various sulfonamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(furan-2-ylmethyl)-2-oxo-3H-1,3-benzoxazole-6-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-oxo-3H-1,3-benzoxazole-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The furan and benzoxazole rings contribute to the compound’s overall stability and ability to penetrate biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-2-oxo-3H-1,3-benzoxazole-5-sulfonamide
  • N-(furan-2-ylmethyl)-2-oxo-3H-1,3-benzoxazole-4-sulfonamide
  • N-(furan-2-ylmethyl)-2-oxo-3H-1,3-benzoxazole-7-sulfonamide

Uniqueness

N-(furan-2-ylmethyl)-2-oxo-3H-1,3-benzoxazole-6-sulfonamide is unique due to the position of the sulfonamide group on the benzoxazole ring. This positional isomerism can significantly affect the compound’s chemical reactivity and biological activity, making it distinct from its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(furan-2-ylmethyl)-2-oxo-3H-1,3-benzoxazole-6-sulfonamide
Reactant of Route 2
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N-(furan-2-ylmethyl)-2-oxo-3H-1,3-benzoxazole-6-sulfonamide

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